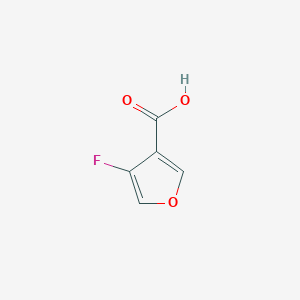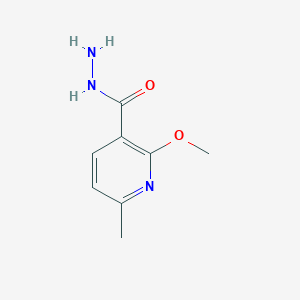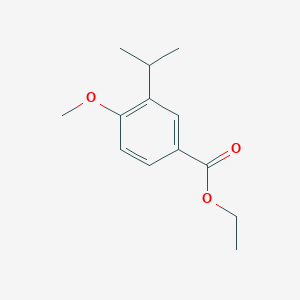
5-(1-Aminoallyl)-2-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Aminoallyl)-2-chlorophenol: is an organic compound characterized by the presence of an aminoallyl group attached to a chlorinated phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoallyl)-2-chlorophenol typically involves the introduction of an aminoallyl group to a chlorophenol precursor. One common method is the Heck coupling reaction, where an allylamine reacts with a halogenated phenol in the presence of a palladium catalyst. The reaction conditions often include a base such as triethylamine and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(1-Aminoallyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The aminoallyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenols or other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(1-Aminoallyl)-2-chlorophenol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a fluorescent labeling agent for nucleic acids, aiding in the study of DNA and RNA structures and functions .
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 5-(1-Aminoallyl)-2-chlorophenol involves its interaction with specific molecular targets, such as nucleic acids or proteins. The aminoallyl group can form covalent bonds with reactive sites on these targets, leading to changes in their structure and function. This interaction can affect various biological pathways, including gene expression and signal transduction .
Comparación Con Compuestos Similares
- 5-(1-Aminoallyl)-2-methylphenol
- 5-(1-Aminoallyl)-2-bromophenol
- 5-(1-Aminoallyl)-2-fluorophenol
Comparison: Compared to its analogs, 5-(1-Aminoallyl)-2-chlorophenol exhibits unique reactivity due to the presence of the chlorine atom, which can influence its chemical behavior and interactions. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
5-(1-aminoprop-2-enyl)-2-chlorophenol |
InChI |
InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-7(10)9(12)5-6/h2-5,8,12H,1,11H2 |
Clave InChI |
YBEVLUUPQFXEQQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC(C1=CC(=C(C=C1)Cl)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)
![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)








![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)

